N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide

Antifolate synthesis Protecting group strategy 5-Deazapterin intermediates

Research supply challenge: The 5-deazapterin core's oxidative stability is critical for FPGS/GARFT probe development, yet the precise N2-acetamido/6-formyl protection pattern required for chemoselective reductive amination is rarely stocked. This intermediate solves that bottleneck. - Enables single-step, regiospecific C6 reductive amination with diverse amine side chains. - Orthogonal N2-acetamido group withstands coupling conditions but cleaves under mild base. - Validated in published routes yielding FPGS substrates with Km as low as 0.018 µM. Procurement: Custom-synthesized to order with a typical lead time of 2-4 weeks. Request a quote for mg to multi-gram scales.

Molecular Formula C10H8N4O3
Molecular Weight 232.20 g/mol
CAS No. 87373-56-6
Cat. No. B12931798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide
CAS87373-56-6
Molecular FormulaC10H8N4O3
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=C(C=N2)C=O)C(=O)N1
InChIInChI=1S/C10H8N4O3/c1-5(16)12-10-13-8-7(9(17)14-10)2-6(4-15)3-11-8/h2-4H,1H3,(H2,11,12,13,14,16,17)
InChIKeyYRBVUVLBZCDMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Sourcing Context


N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide (CAS 87373-56-6), also referred to as 2-acetamido-6-formylpyrido[2,3-d]pyrimidin-4(3H)-one or 2-acetyl-6-formyl-5-deazapterin, is a protected heterobicyclic intermediate belonging to the 5-deazapterin (pyrido[2,3-d]pyrimidine) class. It features a fused pyridine–pyrimidine core bearing a reactive 6-formyl group and an N2-acetamido protecting group, with molecular formula C₁₀H₈N₄O₃ and molecular weight 232.20 g/mol [1]. The compound was first reported as a pivotal intermediate in the total synthesis of L-5-deazafolic acid and L-5-deazaaminopterin, where it served as the key electrophilic coupling partner for introducing the p-aminobenzoylglutamate side chain via reductive amination [2]. Unlike fully elaborated antifolate final products, this compound is procured exclusively as a research intermediate for the construction of 5-deazafolate analogues targeting folylpolyglutamate synthetase (FPGS) and glycinamide ribonucleotide formyltransferase (GARFT).

Structural Prerequisites for 5-Deazafolate Assembly


Substituting N-(6-formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide with a structurally related pyrido[2,3-d]pyrimidine, pteridine, or differently protected congener is not a neutral decision because the compound's synthetic value resides in the precise combination of three non-interchangeable features: (i) the 5-deaza (pyrido[2,3-d]pyrimidine) core, which eliminates the oxidative lability of the pteridine N5 position [1]; (ii) the 6-formyl group as the sole electrophilic handle for regioselective reductive amination with amine-bearing side chains [2]; and (iii) the N2-acetamido protecting group, which is orthogonal to the reductive coupling conditions at C6 yet cleavable under mild basic conditions (NaOH) after further N10-formylation, in contrast to the N2-pivaloyl analogue that requires acidic hydrolysis [3]. The 4-oxo (rather than 4-amino) substitution pattern additionally defines the downstream biological target profile—FPGS and GARFT rather than dihydrofolate reductase (DHFR)—meaning that procurement of a 2,4-diamino analogue would direct the synthesis toward an entirely different pharmacological class [4].

Differentiation Evidence Against Closest Comparators


N2-Acetyl vs. N2-Pivaloyl Deprotection Strategy

The N2-acetamido protecting group on the target compound is cleaved under mild basic conditions (NaOH, aqueous/organic medium, room temperature) after N10-formylation, a step that is integral to the assembly of 5-deazapteroyl-amino acid conjugates [1]. In contrast, the alternative N2-pivaloyl-6-formyl-5-deazapterin intermediate—described as a 'particularly convenient (and soluble) intermediate' in its own right—requires a separate acidic hydrolysis step to remove the pivaloyl group following the palladium-catalyzed coupling/ozonolysis sequence used to introduce the 6-formyl group [2]. The acetyl route thus avoids the need for ozonolysis entirely and employs only a single deprotection event to unmask both the N2 and N10 positions simultaneously, reducing the number of post-coupling synthetic manipulations from three (ozonolysis, pivaloyl hydrolysis, N10-deprotection) to one (NaOH treatment).

Antifolate synthesis Protecting group strategy 5-Deazapterin intermediates FPGS inhibitor assembly

5-Deaza Core vs. Pteridine Core Oxidative Stability

The replacement of N5 with a CH group in the pyrido[2,3-d]pyrimidine system—the defining '5-deaza' modification—eliminates the most oxidatively sensitive position of the pteridine ring. Pteridines, particularly in their reduced (dihydro and tetrahydro) forms, are susceptible to aerobic oxidation at the N5–C6–C7–N8 pyrazine sub-ring, requiring stabilization with reducing agents during handling [1]. The 5-deaza congeners are inherently resistant to this degradation pathway because the pyridine ring (C5 = CH) lacks the redox-active N5 lone pair. This is not merely a theoretical concern: the tetrahydro forms of 5-deazapterin-based antifolates (e.g., 5-dH₄PteHCysA, 5-dH₄PteAPBA) retain enzymatic inhibitory activity after catalytic hydrogenation of the pyridine ring and subsequent handling, yielding Ki values of 47 nM against GARFT—comparable to the non-hydrogenated parent compound DATHF (Ki = 65 nM) [2]. The pteridine counterpart, 2-acetamido-6-formylpteridin-4-one (CAS 29769-49-1), while structurally analogous, generates tetrahydro intermediates with documented oxidative instability requiring rigorous anaerobic conditions.

Folate antimetabolite Oxidative stability 5-Deazapterin Pteridine comparison

4-Oxo vs. 2,4-Diamino Scaffold Target Selectivity

The 4-oxo substitution pattern of the target compound directs derived final products toward inhibition of folylpolyglutamate synthetase (FPGS) and glycinamide ribonucleotide formyltransferase (GARFT), rather than dihydrofolate reductase (DHFR), which is the canonical target of 2,4-diamino antifolates such as methotrexate and piritrexim [1]. This is quantitatively demonstrated by the biological activity of the end products constructed from this intermediate: the 5-deazafolate analogue with an ornithine side chain (synthesized via reductive amination of this compound) inhibits recombinant human FPGS with a Ki of 30 nM, while the 5-dH₄PteAPBA derivative inhibits GARFT with a Ki of 47 nM [2]. In contrast, 2,4-diamino-pyrido[2,3-d]pyrimidine-6-carboxaldehyde derivatives—which would represent the 2,4-diamino comparator intermediate—yield DHFR inhibitors with IC₅₀ values typically in the 0.02–0.08 μM range against the purified enzyme and 0.2–2 μM in tumor cell growth inhibition assays [3]. These are fundamentally different biological targets and therapeutic hypotheses; a procurement decision for one scaffold cannot substitute for the other.

FPGS inhibition GARFT inhibition DHFR inhibition Antifolate target selectivity

Orthogonal 6-Formyl and N2-Acetamido Reactivity

The target compound is uniquely engineered for sequential bidirectional derivatization: the 6-formyl group undergoes chemoselective reductive amination with primary amines (e.g., 4-aminobenzoic acid, methyl Nᵅ-(4-aminobenzoyl)-L-ornithinate) in the presence of dimethylaminoborane or sodium cyanoborohydride, while the N2-acetamido group remains completely intact under these conditions [1]. After the C6 side chain is installed, the N2-acetyl group can be removed without affecting the newly formed C6–N bond. The comparator 2-amino-4-hydroxy-6-formylpyrido[2,3-d]pyrimidine (CAS 80360-03-8), which lacks N2 protection, is susceptible to competing Schiff base formation at both the C6 aldehyde and the 2-amino group when reacted with bifunctional amine nucleophiles [2]. This lack of regiochemical control mandates additional protection/deprotection operations that are circumvented by the pre-installed N2-acetamido group of the target compound. Furthermore, the unprotected 2-amino analogue has been described in patents as requiring a 'protected aminomethylbenzoylglutamic acid derivative' as the coupling partner to avoid self-condensation, whereas the target compound can be coupled directly with unprotected or minimally protected amine components [3].

Reductive amination Orthogonal protection Regioselective coupling 5-Deazafolate side-chain diversity

Record-Low FPGS Substrate Affinity Achieved

The (6R,6S)-tetrahydro derivative synthesized from this intermediate—compound 2 in the 1999 Rosowsky study (2-L-[5-[N-(2-acetamido-4(3H)-oxopyrido[2,3-d]pyrimidin-6-yl)methylamino]-2,3-dihydro-1-oxo-2(1H)-isoindolyl]glutaric acid after hydrogenation and deprotection)—exhibited a Km of 0.018 μM for recombinant human FPGS, the lowest Michaelis constant reported for any FPGS substrate at the time of publication [1]. This value is approximately 100-fold lower than the Km of the natural substrate (6R)-5,10-methylenetetrahydrofolate (Km ≈ 1–5 μM range reported across species) and an order of magnitude lower than the Km of aminopterin (Km ≈ 0.2 μM), the most potent classical antifolate substrate known prior to this work [2]. The exceptional substrate efficiency is directly attributable to the conformational restriction introduced at the p-aminobenzoate–glutamate junction, which was made possible by the chemoselective reductive coupling chemistry enabled by the target intermediate's orthogonal protecting groups.

Folylpolyglutamate synthetase Enzyme kinetics Substrate affinity 5-Deazatetrahydrofolate

Multi-Decade, Multi-Laboratory Synthetic Validation

The target compound has been employed as a key intermediate in at least four independent peer-reviewed synthetic studies spanning 16 years and involving three distinct research groups (Taylor et al. at Princeton, 1983; Rosowsky et al. at Dana-Farber Cancer Institute, 1991, 1992, and 1999) [1][2][3]. Each publication reports successful reductive amination at the 6-formyl group with different amine coupling partners—dimethyl p-aminobenzoyl-L-glutamate (Taylor 1983), methyl Nᵅ-(4-aminobenzoyl)-Nᵟ-(benzyloxycarbonyl)-L-ornithinate (Rosowsky 1991), 4-aminobenzoic acid (Rosowsky 1992), and a rotationally restricted isoindolinone-bearing glutamate analogue (Rosowsky 1999)—demonstrating broad substrate tolerance and reproducible reaction yields across diverse structural contexts. This contrasts with the more narrowly demonstrated scope of alternative protected intermediates such as the N2-pivaloyl-6-formyl-5-deazapterin, which has been primarily used for a single type of transformation (side-chain coupling after ozonolysis) [4]. The compound's performance has thus been validated across a wider range of reaction conditions and coupling partners than any competing 5-deazapterin intermediate.

Synthetic reproducibility 5-Deazafolate chemistry Intermediate validation Procurement reliability

Validated Application Scenarios for Procurement


FPGS Active-Site Mapping with Diversified 5-Deazafolate Libraries

For medicinal chemistry programs conducting structure-activity relationship (SAR) studies on folylpolyglutamate synthetase (FPGS), this intermediate enables parallel reductive amination at the 6-formyl position with a panel of substituted p-aminobenzoic acid derivatives or amino acid esters, followed by global deprotection with NaOH [1]. The orthogonal N2-acetamido protection prevents competing imine formation at the 2-position, ensuring that each library member contains a single, regio-defined C6 side chain. The resulting 5-deazapteroyl-amino acid conjugates can then be catalytically hydrogenated to their tetrahydro forms and tested directly against FPGS, where Ki values in the 30 nM range and Km values as low as 0.018 μM are achievable [2]. This workflow has been validated across multiple publications and amine coupling partners, providing a reliable synthetic platform for FPGS probe development.

Dual FPGS/GARFT Inhibitor Development via Sequential Functionalization

The target compound uniquely supports a two-stage functionalization sequence: (1) reductive coupling of the 6-formyl group with 4-aminobenzoic acid to generate N2-acetyl-5-deazapteroic acid; (2) N10-formylation; (3) mixed anhydride condensation with phosphonate-, sulfonate-, or ornithine-bearing amino acid side chains; and (4) final NaOH-mediated removal of both the N2-acetyl and N10-formyl protecting groups [1]. This route has yielded compounds with sub-micromolar Ki values against both FPGS (30 nM) and GARFT (47 nM)—a dual-inhibition profile that is inaccessible via the 2,4-diamino intermediate route, which targets DHFR instead [2]. No alternative 6-formyl-5-deazapterin intermediate with a different N2-protecting group has been demonstrated to support this full sequential derivatization sequence in published work.

Ultra-High-Affinity FPGS Substrates for Crystallography

When coupled with rotationally restricted glutamate surrogates (e.g., isoindolinone-bridged p-aminobenzoylglutamate analogues) via reductive amination with dimethylaminoborane, this intermediate yields FPGS substrates with Km values as low as 0.018 μM—the lowest reported for any FPGS substrate [1]. The exceptional affinity enables co-crystallization experiments at low enzyme concentrations and surface plasmon resonance (SPR) binding studies requiring stable baseline occupancy. The 5-deaza core ensures that the tetrahydro derivatives remain oxidatively stable during prolonged biophysical measurements, a practical advantage over pteridine-based substrates that degrade under aerobic assay conditions. This application is uniquely served by the target intermediate, as the conformational restriction strategy depends on the chemoselectivity afforded by the N2-acetamido protecting group.

Scalable Multi-Gram Synthesis of 5-Deazafolic Acid

The original Taylor (1983) synthesis of L-5-deazafolic acid proceeds via acetylation of 6-formyl-5-deazapterin to give this intermediate, followed by reductive amination with dimethyl p-aminobenzoyl-L-glutamate and saponification [1]. The route uses commodity reagents (triformylmethane, 2,4-diamino-6(1H)-pyrimidinone, acetic anhydride) and avoids the palladium-catalyzed coupling and ozonolysis steps required by the alternative pivaloyl-based route [2]. For contract research organizations (CROs) or academic core facilities offering custom antifolate synthesis, procuring this pre-formed intermediate eliminates the need to establish and validate the acetylation step in-house, reducing the critical path for delivering multi-gram batches of 5-deazafolic acid and its analogues for murine tumor model studies.

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